(5-Methylbenzotriazol-1-yl)methanol
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Description
Synthesis Analysis
The synthesis of 5-Methyl-1H-benzotriazole involves various processes. One approach involves the conversion of syngas (H2/CO/CO2) to methanol . Another method involves the reaction of N-acylbenzotriazoles and dichloromethane (DCM) under mild conditions . The reaction is one of the few examples showing the use of DCM as a C-1 surrogate in carbon–heteroatom bond formation .Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-benzotriazole is complex. It involves combined experimental and theoretical studies . The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Chemical Reactions Analysis
5-Methyl-1H-benzotriazole is involved in various chemical reactions. For instance, it plays a significant role in the partial oxidation of methane to methanol . It also participates in the formation of benzotriazolyl alkyl esters (BAEs), which are bifunctional building blocks useful for the synthesis of numerous multifunctional compounds .Physical And Chemical Properties Analysis
5-Methyl-1H-benzotriazole is a solid at 20 degrees Celsius and is sensitive to heat . It is slightly soluble in water but soluble in methanol .Future Directions
properties
IUPAC Name |
(5-methylbenzotriazol-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-2-3-8-7(4-6)9-10-11(8)5-12/h2-4,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLAMHBZATZYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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